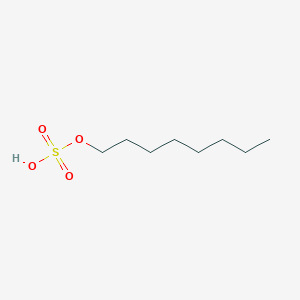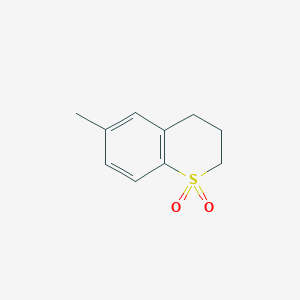
Quinhydrone
Overview
Description
Quinhydrone is a chemical compound formed by the combination of equimolar amounts of quinone and hydroquinone. It is known for its unique properties and applications, particularly in the field of electrochemistry. This compound is often used in the construction of this compound electrodes, which are employed to measure the pH of solutions.
Mechanism of Action
Target of Action
Quinhydrone, a complex formed by the combination of quinone and hydroquinone, primarily targets DNA . It interacts with DNA through various mechanisms, including alkylation, intercalation, and induction of double-strand DNA breaks .
Mode of Action
this compound acts as a charge-transfer complex, with the hydroquinone component serving as the electron donor and the quinone as the electron acceptor . This electron transfer is crucial for its redox properties and its ability to interact with its targets .
Biochemical Pathways
this compound, like other quinones, plays a role in various biochemical pathways. It acts as an electron carrier in photosynthesis . Furthermore, it participates in the detoxification of quinones through the generation of more water-soluble and relatively stable hydroquinones, which are easily excreted following glucuronide or sulfate conjugation .
Pharmacokinetics
Quinones, in general, are known to have fast redox cycling properties and can bind to thiol, amine, and hydroxyl groups . These properties may influence the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Result of Action
The result of this compound’s action is largely dependent on its redox properties and its interaction with DNA. It can cause lipid peroxidation, protein and DNA damage, and ultimately cell death . Moreover, the formation of a green-black 1:1 complex known as this compound when alcohol solutions of hydroquinone and quinone are mixed is a characteristic reaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH of the solution can affect the equilibrium between this compound and its constituents, quinone and hydroquinone . Additionally, the presence of other substances, such as alcohols, can facilitate the formation of the this compound complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinhydrone can be synthesized by mixing equimolar amounts of quinone and hydroquinone in an appropriate solvent. The reaction typically occurs at room temperature and results in the formation of a crystalline complex. The reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{C}_6\text{H}_4\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{OH})_2 \cdot \text{C}_6\text{H}_4\text{O}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by carefully controlling the reaction conditions to ensure the purity and yield of the product. The process involves the use of high-purity reactants and solvents, as well as precise temperature and pH control to optimize the formation of the this compound complex.
Types of Reactions:
Oxidation and Reduction: this compound undergoes redox reactions, where it can be reduced to hydroquinone or oxidized to quinone. These reactions are reversible and play a crucial role in its electrochemical applications.
Substitution Reactions: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed:
Hydroquinone: Formed through the reduction of this compound.
Quinone: Formed through the oxidation of this compound.
Scientific Research Applications
Quinhydrone has a wide range of applications in scientific research, including:
Electrochemistry: Used in the construction of this compound electrodes for pH measurement.
Analytical Chemistry: Employed as a reagent in potentiometric titrations and spectrophotometric analysis.
Biological Studies: Investigated for its redox properties and potential biological activities.
Industrial Applications: Used in the production of dyes and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
Benzoquinone: Similar in structure but lacks the hydroquinone component.
Hydroquinone: The reduced form of quinone, often used in similar applications.
Naphthoquinone: A related compound with a similar redox behavior but a different aromatic structure.
Uniqueness of Quinhydrone: this compound is unique due to its ability to form a stable complex between quinone and hydroquinone, which imparts distinct electrochemical properties. This stability and redox behavior make it particularly valuable in pH measurement and other analytical applications.
Properties
IUPAC Name |
benzene-1,4-diol;cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2.C6H4O2/c2*7-5-1-2-6(8)4-3-5/h1-4,7-8H;1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJXVNRFAQSMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=O.C1=CC(=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059337 | |
| Record name | Quinhydrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green solid with a metallic luster; [Merck Index] Dark green crystalline powder; [Acros Organics MSDS] | |
| Record name | Quinhydrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Quinhydrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
106-34-3 | |
| Record name | Quinhydrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinhydrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinhydrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, compd. with 1,4-benzenediol (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinhydrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinhydrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINHYDRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4A66LQ3QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















